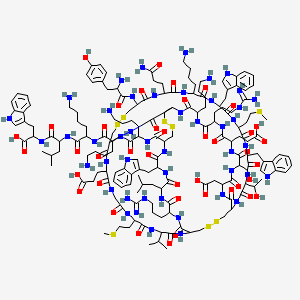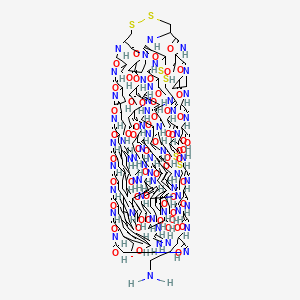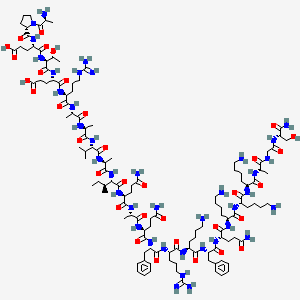
Urocortin (human)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urocortin (UCN) is a protein in humans encoded by the UCN gene . It belongs to the corticotropin-releasing factor (CRF) family of proteins, which includes CRF, urotensin I, sauvagine, urocortin II, and urocortin III . Urocortin is involved in the mammalian stress response and regulates aspects of appetite and stress response .
Synthesis Analysis
Urocortin is a peptide composed of 40 amino acids . It is synthesized in human anterior pituitary cells and may play an important role in biological features of the normal pituitary gland, possibly as an autocrine or a paracrine regulator .
Molecular Structure Analysis
The structure of Urocortin is alpha-helical, with a small kink or a turn around residues 25-27, resulting in a helix-loop-helix motif . The C-terminal helices are of amphipathic nature, whereas the N-terminal helices vary in their amphipathicity .
Chemical Reactions Analysis
Urocortin binds to CRF2 to produce several cardioprotective effects, which include the induction of MEK 1/2 which phosphorylates and activates p42/44 MAPK .
Physical And Chemical Properties Analysis
Urocortin is a solid substance with a molecular weight of 4696.24 g/mol . Its formula is C204H337N63O64 .
Wissenschaftliche Forschungsanwendungen
Cardiovascular System
Urocortin, a potent vasodilator, plays physiological or pathophysiological roles in the cardiovascular system . It is known to induce relaxation in the human internal mammary artery . This effect is both endothelium-dependent and -independent . The endothelium-dependent component primarily involves the release of endothelial nitric oxide (NO) that in turn stimulates Ca 2+ -activated K + channels in vascular smooth muscle via cyclic GMP-dependent mechanisms .
Cardioprotection
Urocortin is cardioprotective . It mediates vasodilatation, improving coronary blood flow and oxygen delivery during hypoxia/ischemia insult . Urocortin activates multiple intracellular signaling pathways to prevent cardiac cell injury or death resulting from hypoxia/ischemia .
Ischemia Cardioprotection
Urocortin plays a role in ischemia cardioprotection . It has been suggested that urocortin isoforms have promising potential to improve cardiovascular functions by targeting many signaling pathways at different molecular levels . This includes its acute and long-term effects .
Adverse Cardiac Remodeling
Urocortin has a role in adverse cardiac remodeling . Complications of ischemia and reperfusion (I/R) injuries provoke the adverse cardiac remodeling, involving inflammation, mishandling of Ca 2+ homeostasis, apoptotic genes activation, cardiac myocytes loss, etc., which often progress toward heart failure .
Heart Failure Treatment
Urocortin could be used in the treatment of heart failure . There is an urgent need to develop new cardioprotective therapies for ischemic heart diseases (IHD) and heart failure (HF), and urocortin isoforms show promise in this area .
Vascular Effects
Urocortin 2 and urocortin 3 are endogenous peptides with an emerging role in cardiovascular pathophysiology . They have been studied for their pharmacodynamic profile and the role of the endothelium in mediating their vasomotor effects in vivo .
Wirkmechanismus
Target of Action
Urocortin (UCN) is a peptide composed of 40 amino acids, and it belongs to the corticotrophin-releasing factor (CRF) family of proteins . It is known to interact with the CRF type 1 and CRF type 2 receptors . Urocortin is considered the primary ligand for the CRF type 2 receptor, as it has higher binding affinity for the CRF type 2 receptor than CRF .
Mode of Action
Urocortin binds to the CRF type 2 receptor, activating several signaling pathways that have both cytoplasmic and mitochondrial targets . These pathways culminate in the alteration of cellular metabolism and the modulation of apoptosis . In addition, Urocortin is thought to be involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis in response to immune challenge .
Biochemical Pathways
Urocortin activates several G-protein coupled signaling and protein-kinase pathways . These pathways lead to different transcriptional and translational effects, all of which preferentially converge on the mitochondria, where the modulation of apoptosis is considered their principal action . For instance, Urocortin induces MEK 1/2 which phosphorylates and activates p42/44 MAPK. This pathway increases the expression of cardiotropin-1 (CT-1) and molecular chaperone Hsp90, both cardioprotective agents .
Pharmacokinetics
It has been reported that urocortin serum levels were quantified in patients with mild to moderate systolic dysfunction, suggesting an increased secretion of urocortin in early heart failure .
Result of Action
Urocortin has several effects within the cardiovascular system . It has been demonstrated in experimental models, and consequently suggested in human diseases, that Urocortin-mediated inhibition of apoptosis can be exploited for the improvement of both therapeutic and preventative strategies against cardiovascular diseases . Specifically, some unavoidable iatrogenic ischemia/reperfusion (I/R) injuries, e.g., during cardiac surgery or percutaneous coronary angioplasty, may greatly benefit from the anti-apoptotic effect of Urocortins .
Action Environment
Urocortin is expressed widely in the central and peripheral nervous systems, with a pattern similar to that of CRF . It is also expressed in peripheral tissues such as the heart . The action environment of Urocortin is therefore quite broad, and environmental factors that influence its action, efficacy, and stability could include the specific tissue environment, the presence of stressors, and the overall physiological state of the organism.
Eigenschaften
IUPAC Name |
4-[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[5-amino-2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[4-amino-2-[(2-amino-3-carboxypropanoyl)amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-5-[[5-amino-1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C204H337N63O64/c1-28-100(20)154(262-191(323)140(90-271)257-180(312)127(75-96(12)13)247-189(321)138(88-269)259-192(324)141-52-42-70-267(141)199(331)136(83-146(210)279)255-163(295)111(205)81-150(286)287)193(325)254-135(85-152(290)291)185(317)246-129(77-98(16)17)187(319)266-159(107(27)274)198(330)253-131(79-109-45-35-32-36-46-109)181(313)248-132(80-110-86-222-91-228-110)183(315)245-126(74-95(10)11)178(310)243-124(72-93(6)7)176(308)235-116(51-41-69-227-204(220)221)174(306)265-158(106(26)273)197(329)251-128(76-97(14)15)179(311)244-125(73-94(8)9)177(309)239-122(58-64-149(284)285)170(302)242-123(71-92(4)5)175(307)230-104(24)161(293)231-114(49-39-67-225-202(216)217)173(305)264-157(105(25)272)196(328)241-119(55-61-144(208)277)171(303)256-137(87-268)188(320)240-117(53-59-142(206)275)166(298)234-113(48-38-66-224-201(214)215)165(297)238-121(57-63-148(282)283)168(300)233-112(47-37-65-223-200(212)213)164(296)229-103(23)162(294)232-120(56-62-147(280)281)167(299)237-118(54-60-143(207)276)169(301)249-133(82-145(209)278)184(316)236-115(50-40-68-226-203(218)219)172(304)261-156(102(22)30-3)195(327)263-155(101(21)29-2)194(326)252-130(78-108-43-33-31-34-44-108)182(314)250-134(84-151(288)289)186(318)258-139(89-270)190(322)260-153(99(18)19)160(211)292/h31-36,43-46,86,91-107,111-141,153-159,268-274H,28-30,37-42,47-85,87-90,205H2,1-27H3,(H2,206,275)(H2,207,276)(H2,208,277)(H2,209,278)(H2,210,279)(H2,211,292)(H,222,228)(H,229,296)(H,230,307)(H,231,293)(H,232,294)(H,233,300)(H,234,298)(H,235,308)(H,236,316)(H,237,299)(H,238,297)(H,239,309)(H,240,320)(H,241,328)(H,242,302)(H,243,310)(H,244,311)(H,245,315)(H,246,317)(H,247,321)(H,248,313)(H,249,301)(H,250,314)(H,251,329)(H,252,326)(H,253,330)(H,254,325)(H,255,295)(H,256,303)(H,257,312)(H,258,318)(H,259,324)(H,260,322)(H,261,304)(H,262,323)(H,263,327)(H,264,305)(H,265,306)(H,266,319)(H,280,281)(H,282,283)(H,284,285)(H,286,287)(H,288,289)(H,290,291)(H4,212,213,223)(H4,214,215,224)(H4,216,217,225)(H4,218,219,226)(H4,220,221,227) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIOOWPFSOAZSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C4CCCN4C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C204H337N63O64 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4696 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the primary target of urocortin in the brain, and does this differ between species?
A1: Urocortin exhibits high affinity for corticotropin-releasing factor binding proteins (CRF-BPs) in the brain. Research suggests that urocortin is the principal ligand for CRF-BP in the ovine brain. [] While the affinity might differ slightly, urocortin also displays significant binding to human CRF-BP. [] More research is needed to fully elucidate potential species-specific differences in urocortin's interaction with CRF-BP.
Q2: How does the binding affinity of urocortin compare to other CRF-related peptides for CRF receptors?
A2: Studies using Xenopus laevis have revealed interesting insights into the binding characteristics of urocortin. Xenopus CRF receptor type 1 (xCRF-R1) displays a high affinity for urocortin, similar to human/rat CRF and Xenopus CRF. [] Surprisingly, xCRF-R1 exhibits significantly lower affinity for ovine CRF and sauvagine. [] This selectivity pattern contrasts with human CRF-R1, highlighting potential species-specific differences in ligand recognition.
Q3: Besides its role in the brain, what other physiological processes is urocortin implicated in?
A3: Research suggests that urocortin, alongside other fish-derived peptides like melanin-concentrating hormone (MCH) and urotensin-II, plays a significant role in human endocrinology and physiological functions. [] Urocortin, particularly through its action on CRF type 2 receptors, exhibits vasodilatory and positive inotropic effects. [] Additionally, urocortin demonstrates an appetite-inhibiting effect centrally. [] These findings point towards the potential therapeutic applications of urocortin in addressing cardiovascular diseases and obesity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-12,42-bis(2-amino-2-oxoethyl)-6-carbamoyl-15,45-bis(hydroxymethyl)-18,27-bis(1H-imidazol-4-ylmethyl)-9,24-bis(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-33-propan-2-yl-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontan-21-yl]propanoic acid](/img/structure/B612430.png)

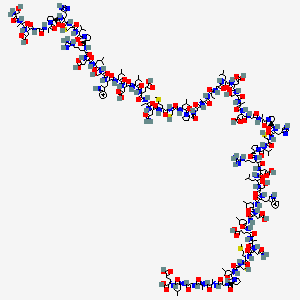
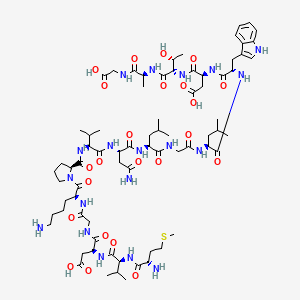
![(2S)-6-Amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid](/img/structure/B612437.png)
